molecular formula C23H25N5O3 B10993936 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10993936
M. Wt: 419.5 g/mol
InChI Key: KAPOLNUVYGYICD-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have gained attention due to their biological activities. Our compound of interest features an indole moiety combined with a triazolopyridine and a piperidine ring. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole core. One common method is the Fischer indole synthesis, where a cyclohexanone reacts with phenylhydrazine to yield the tricyclic indole product . Specific details on the reaction conditions and reagents used would be valuable for industrial-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the indole ring, affecting its properties.

    Substitution: Substituents on the indole ring can be replaced by other functional groups.

    Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple rings.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Potential bioactivity against cancer cells, microbes, or other disorders.

    Medicine: Investigate its pharmacological properties and potential therapeutic uses.

    Industry: Explore its role in materials science or catalysis.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Identifying similar compounds and highlighting its uniqueness would require a comprehensive literature review. this compound’s distinct combination of indole, triazolopyridine, and piperidine moieties sets it apart.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

(4,6-dimethoxy-1-methylindol-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H25N5O3/c1-26-18-12-16(30-2)13-20(31-3)17(18)14-19(26)23(29)27-10-7-15(8-11-27)22-25-24-21-6-4-5-9-28(21)22/h4-6,9,12-15H,7-8,10-11H2,1-3H3

InChI Key

KAPOLNUVYGYICD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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